molecular formula C18H18O2 B1583715 9,10-Diethoxyanthracene CAS No. 68818-86-0

9,10-Diethoxyanthracene

Cat. No.: B1583715
CAS No.: 68818-86-0
M. Wt: 266.3 g/mol
InChI Key: GJNKQJAJXSUJBO-UHFFFAOYSA-N
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Description

9,10-Diethoxyanthracene is an organic compound with the molecular formula C18H18O2. It is a derivative of anthracene, where two ethoxy groups are attached at the 9 and 10 positions of the anthracene ring. This compound is known for its applications in photochemistry and material science due to its unique electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Diethoxyanthracene typically involves the ethoxylation of anthracene. One common method is the reaction of anthracene with ethyl iodide in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale ethoxylation reactions using similar reagents and conditions as in laboratory synthesis. The product is then purified through recrystallization or chromatography to achieve the desired purity levels .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific ethoxy substitution, which imparts distinct electronic properties and makes it particularly effective as a photosensitizer and in the formation of polymetallic complexes. Its solubility in toluene and compatibility with various photochemical processes further distinguish it from other anthracene derivatives .

Properties

IUPAC Name

9,10-diethoxyanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O2/c1-3-19-17-13-9-5-7-11-15(13)18(20-4-2)16-12-8-6-10-14(16)17/h5-12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNKQJAJXSUJBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C=CC=CC2=C(C3=CC=CC=C31)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5071757
Record name Anthracene, 9,10-diethoxy-
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Molecular Weight

266.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68818-86-0
Record name 9,10-Diethoxyanthracene
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Record name 9,10-Diethoxyanthracene
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Record name Anthracene, 9,10-diethoxy-
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Record name Anthracene, 9,10-diethoxy-
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Record name 9,10-diethoxyanthracene
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Record name 9,10-DIETHOXYANTHRACENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 9,10-diethoxyanthracene function as a photosensitizer in cationic photopolymerizations?

A: this compound (DEA) acts as a visible light photosensitizer for diaryliodonium salts like (p‐octyloxy)phenyliodonium hexafluoroantimonate (OPPI). While OPPI can directly initiate the photopolymerization of cycloaliphatic epoxide resins upon UV irradiation, the use of DEA allows for activation at more practical visible wavelengths. This sensitization likely involves electron transfer processes between excited DEA and OPPI, ultimately generating reactive species that initiate polymerization. []

Q2: What unique reactivity does the this compound radical cation exhibit?

A: Studies have shown that the this compound radical cation undergoes rapid dealkylation. This process involves the cleavage of an ethyl group from the ethoxy substituents, significantly impacting the molecule's reactivity and subsequent reaction pathways. [, ]

Q3: How does solvent environment influence the photochemical behavior of this compound?

A: The photooxidation mechanism of DEA with diphenyliodonium salts differs significantly between homogeneous acetonitrile solution and heptane/AOT/water reverse micelles. In acetonitrile, electron transfer occurs from the singlet excited state of DEA. Conversely, within the reverse micelle environment, intersystem crossing to the triplet state of DEA precedes the electron transfer event. This highlights the significant role of the surrounding media on the photochemical pathways and reactivity of DEA. [, ]

Q4: Are there any applications of this compound in surface chemistry and materials science?

A: Researchers have utilized DEA as a redox mediator in studying charge transport processes within self-assembled monolayers (SAMs). Specifically, DEA was employed in Scanning Electrochemical Microscopy (SECM) to investigate electron transfer kinetics in anthracene-appended receptor monolayers bound to silicon surfaces. This showcases the potential of DEA as a probe molecule in surface-bound molecular electronics. []

Q5: Can you elaborate on the use of this compound in polymer synthesis?

A: DEA derivatives, specifically p-nitrobenzyl this compound-2-sulfonate, have been incorporated into polymer films as photoacid generators. Upon irradiation, this compound generates sulfonic acid, enabling controlled thermal deesterification of the polymer at lower temperatures. This methodology allows for the precise manipulation of polymer properties through photochemical means. []

Q6: How does this compound contribute to the development of deep-UV resists for lithography?

A: Poly(p-trimethylsilyloxystyrene) combined with p-nitrobenzyl this compound-2-sulfonate forms a novel deep-UV resist suitable for KrF excimer laser lithography. This resist demonstrates high resolution capability, etching resistance, and compatibility with conventional developers, making it a promising material for advanced lithographic applications. []

Q7: Has this compound been utilized in electrochemical studies?

A: Electrochemical methoxylation of DEA in methanol-KOH solution yields a mixture of cis- and trans-isomers of 9,10-diethoxy-9,10-dimethoxy-9,10-dihydroanthracene. This reaction, studied using NMR spectroscopy, demonstrates the potential for electrochemical methods to generate diverse anthracene derivatives. []

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